molecular formula C23H23ClN2O3S B6058064 N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

货号 B6058064
分子量: 443.0 g/mol
InChI 键: NBMQRKZYVWOKKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-1-(2-chlorophenyl)-N-2-(4-isopropylphenyl)-N-2-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity has been implicated in various diseases, including cancer, neurodegeneration, and inflammation. CI-994 has been studied extensively for its potential therapeutic applications, as well as its mechanism of action and biochemical and physiological effects.

作用机制

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits HDAC activity by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes chromatin relaxation and transcriptional activation. The upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation is thought to be responsible for the anti-cancer effects of HDAC inhibitors, including N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. In addition, HDAC inhibitors have been shown to affect non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins, which may contribute to their therapeutic effects in other diseases.
Biochemical and Physiological Effects:
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as promote neuronal survival and enhance memory and learning in animal models of neurodegenerative diseases. In addition, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial in the treatment of inflammatory diseases. However, HDAC inhibitors have also been associated with adverse effects, such as thrombocytopenia, fatigue, and gastrointestinal toxicity, which may limit their clinical use.

实验室实验的优点和局限性

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for HDAC inhibition. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in preclinical studies to investigate the role of HDACs in various diseases and to evaluate the potential therapeutic applications of HDAC inhibitors. However, N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to affect multiple cellular pathways, which may complicate the interpretation of experimental results.

未来方向

Future research on N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide and other HDAC inhibitors may focus on several areas, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection and treatment monitoring, and the combination of HDAC inhibitors with other drugs or therapies to enhance their efficacy and reduce their toxicity. In addition, the role of HDACs in various diseases and cellular processes may continue to be investigated, with the goal of identifying new targets for therapeutic intervention. Finally, the potential use of HDAC inhibitors in personalized medicine and precision oncology may be explored, with the aim of tailoring treatment to individual patients based on their molecular and genetic profiles.

合成方法

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process starting from 2-chloroaniline, 4-isopropylbenzaldehyde, and benzenesulfonyl chloride. The synthetic route involves several chemical transformations, including condensation, reduction, and sulfonation. The final product is obtained as a white crystalline powder with a molecular weight of 382.9 g/mol.

科学研究应用

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegeneration, and inflammation. In cancer, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical and clinical studies for the treatment of solid tumors and hematological malignancies, including leukemia and lymphoma. In neurodegeneration, HDAC inhibitors have been shown to promote neuronal survival and enhance memory and learning in animal models of Alzheimer's disease and Huntington's disease. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical studies for the treatment of neurodegenerative disorders. In inflammation, HDAC inhibitors have been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical studies for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

属性

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17(2)18-12-14-19(15-13-18)26(30(28,29)20-8-4-3-5-9-20)16-23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMQRKZYVWOKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。